
Dibenzyldistannoxane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyldistannoxane-1,3-dione is a chemical compound known for its unique structure and versatile applications It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyldistannoxane-1,3-dione typically involves the reaction of dibutyltin oxide with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzyldistannoxane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The benzyl groups in this compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Tin oxides, benzaldehyde, and other oxidized organic by-products.
Reduction: Reduced tin species, such as dibenzyltin dihydride.
Substitution: Substituted organotin compounds with varying organic groups.
Applications De Recherche Scientifique
Dibenzyldistannoxane-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of dibenzyldistannoxane-1,3-dione involves its interaction with cellular components at the molecular level. In biological systems, the compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
Dibutyltin oxide: Another organotin compound with similar reactivity but different organic groups.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of PVC stabilizers and other industrial applications.
Uniqueness of Dibenzyldistannoxane-1,3-dione: this compound stands out due to its unique benzyl groups, which confer distinct reactivity and stability compared to other organotin compounds
Propriétés
Numéro CAS |
63257-15-8 |
|---|---|
Formule moléculaire |
C14H14O3Sn2 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
benzyl-[benzyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C7H7.3O.2Sn/c2*1-7-5-3-2-4-6-7;;;;;/h2*2-6H,1H2;;;;; |
Clé InChI |
KJWXXRWRXOTBAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](=O)O[Sn](=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


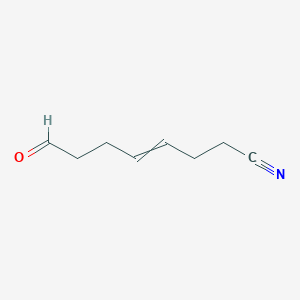
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
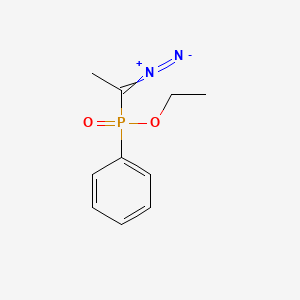
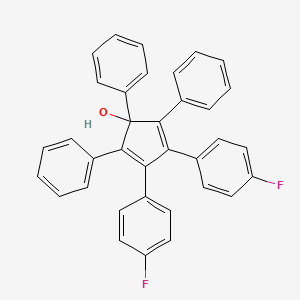
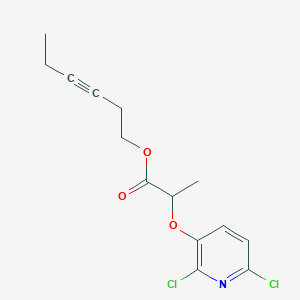
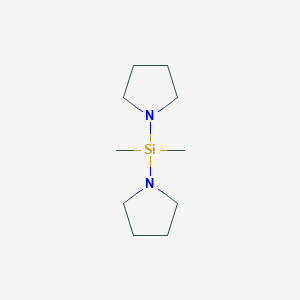
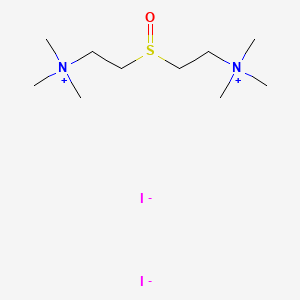

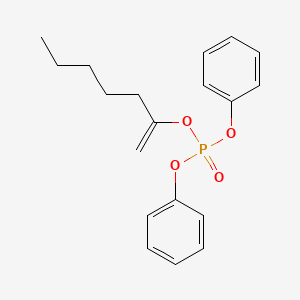
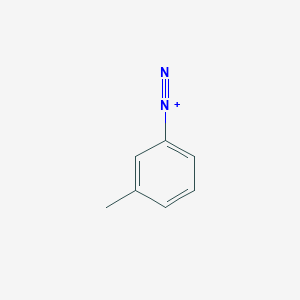

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
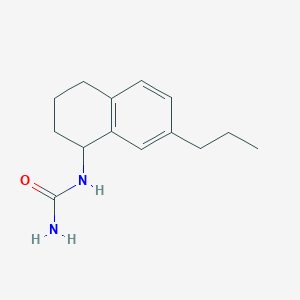
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)
